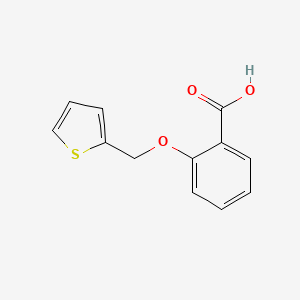

2-(Thiophen-2-ylmethoxy)benzoic acid

Description

Contextualization of Benzoic Acid Derivatives in Organic and Medicinal Chemistry

Benzoic acid and its derivatives are a cornerstone class of organic compounds that have been extensively studied and utilized for their diverse biological and pharmacological activities. The basic structure, consisting of a benzene (B151609) ring attached to a carboxyl group, serves as a versatile scaffold in medicinal chemistry. This framework allows for systematic modifications, enabling researchers to fine-tune the molecule's properties to enhance interactions with biological targets.

Historically and currently, benzoic acid derivatives are integral to the development of various therapeutic agents. They are foundational to certain local anesthetics and have been explored as potent inhibitors of enzymes critical to disease pathways, such as influenza neuraminidase. Furthermore, research has consistently revealed a wide spectrum of biological activities within this class, including antimicrobial, anti-inflammatory, and antioxidant properties. The ability to strategically alter the substitution pattern on the benzoic acid backbone makes these compounds prime candidates for lead optimization in drug discovery programs.

Significance of Thiophene-Containing Scaffolds in Molecular Design

The thiophene (B33073) ring, a five-membered aromatic heterocycle containing a sulfur atom, is recognized as a "privileged pharmacophore" in medicinal chemistry. nih.govresearchgate.net Its significance stems from its versatile structural and electronic properties, which are highly advantageous in drug design. nih.govnih.gov Thiophene is often employed as a bioisostere for a phenyl ring, meaning it can replace a benzene ring in a drug candidate to improve physicochemical properties, metabolic stability, or binding affinity without losing the essential biological activity. nih.gov

The sulfur atom within the thiophene ring is a key feature, as it can participate in hydrogen bonding, potentially enhancing the interaction between the molecule and its biological receptor. nih.gov Consequently, thiophene derivatives have been successfully developed into drugs with a vast range of therapeutic applications, including anti-inflammatory, anticancer, antimicrobial, and antiviral agents. nih.govresearchgate.net The proven track record of thiophene-containing compounds in approved pharmaceuticals underscores their importance and justifies their continued use as a core building block in the design of new molecular entities. nih.govresearchgate.net

Rationale for Investigating 2-(Thiophen-2-ylmethoxy)benzoic Acid

The scientific rationale for investigating this compound is rooted in a well-established strategy in medicinal chemistry: the combination of two pharmacologically significant scaffolds to create a novel hybrid molecule with potentially enhanced or new biological activities. This particular compound merges the benzoic acid moiety with a thiophene ring through a flexible methoxy (B1213986) linker.

The investigation is primarily driven by the extensive precedent for thiophene-based compounds exhibiting potent anti-inflammatory properties. nih.govresearchgate.netnih.gov Many of these agents, including commercial drugs like Tiaprofenic acid, function by inhibiting key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX). nih.govresearchgate.net Notably, a common structural feature in many of these active thiophene derivatives is the presence of a carboxylic acid group, which is crucial for biological target recognition and activity. nih.govresearchgate.net

Therefore, the synthesis and study of this compound is a logical approach to explore new chemical space for novel anti-inflammatory agents. The molecular architecture is designed to leverage the anti-inflammatory potential of the thiophene ring while incorporating the benzoic acid group, a classic feature of many non-steroidal anti-inflammatory drugs (NSAIDs), to interact with relevant biological targets. The ether linkage provides specific stereochemical and conformational flexibility that distinguishes it from more rigid analogues, offering a unique profile for potential drug-receptor interactions.

Chemical and Physical Properties

The following table summarizes key identifiers and computed chemical properties for this compound.

| Property | Value |

| CAS Number | 67443-52-1 |

| Molecular Formula | C₁₂H₁₀O₃S |

| Molecular Weight | 234.27 g/mol |

| Topological Polar Surface Area (TPSA) | 46.53 Ų |

| LogP (Computed) | 3.0253 |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 3 |

| Rotatable Bonds | 4 |

Structure

3D Structure

Properties

IUPAC Name |

2-(thiophen-2-ylmethoxy)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O3S/c13-12(14)10-5-1-2-6-11(10)15-8-9-4-3-7-16-9/h1-7H,8H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRFAFXKXAHHJTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)OCC2=CC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20497579 | |

| Record name | 2-[(Thiophen-2-yl)methoxy]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20497579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67443-52-1 | |

| Record name | 2-[(Thiophen-2-yl)methoxy]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20497579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[(thiophen-2-yl)methoxy]benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 2 Thiophen 2 Ylmethoxy Benzoic Acid

Established Synthetic Routes for 2-(Thiophen-2-ylmethoxy)benzoic Acid

The primary synthetic strategy for this compound involves a two-step process: the initial formation of a precursor aldehyde via nucleophilic aromatic substitution, followed by its oxidation to the target carboxylic acid.

The synthesis commences with the formation of the precursor, 2-(thiophen-2-ylmethoxy)benzaldehyde. This is achieved through a nucleophilic aromatic substitution (SNAr) reaction. scielo.org.mxresearchgate.net The sodium salt of (thiophen-2-yl)methanol, acting as the nucleophile, displaces a fluoride (B91410) leaving group from 2-fluorobenzaldehyde (B47322). scielo.org.mxresearchgate.net This substitution is a well-documented process for activating the aromatic ring toward nucleophilic attack. researchgate.net The reaction between sodium (thiophen-2-yl)methoxide and 2-fluorobenzaldehyde yields the alkyl aryl ether, 2-(thiophen-2-ylmethoxy)benzaldehyde, in good yield. scielo.org.mxresearchgate.net The SNAr mechanism on aromatic rings like thiophenes generally proceeds through a stepwise addition-elimination pathway, forming a temporary Meisenheimer adduct. nih.gov

Table 1: Synthesis of 2-(Thiophen-2-ylmethoxy)benzaldehyde

| Reactant 1 | Reactant 2 | Product | Yield | Reference |

|---|

The subsequent step involves the oxidation of the aldehyde group in 2-(thiophen-2-ylmethoxy)benzaldehyde to a carboxylic acid. scielo.org.mxresearchgate.net This transformation is accomplished under mild conditions using silver oxide (Ag₂O), which is prepared in situ from silver nitrate (B79036) and sodium hydroxide. scielo.org.mxresearchgate.net The reaction is typically performed at room temperature in a solvent such as tetrahydrofuran (B95107) (THF) over an extended period. scielo.org.mxresearchgate.net This method selectively oxidizes the aldehyde without affecting the thiophene (B33073) or benzene (B151609) rings, affording this compound. scielo.org.mxresearchgate.net While specific to this synthesis, the oxidation of aromatic aldehydes to carboxylic acids is a common transformation, with other reagents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) also being employed for similar substrates.

Table 2: Oxidation to this compound

| Starting Material | Reagent | Product | Yield | Reference |

|---|

While the aforementioned route is established for the title compound, alternative methodologies exist for synthesizing structurally related benzoic acid derivatives. For instance, 4-(Thiophen-2-yl)benzoic acid can be prepared through the reaction of thiophene with benzoic acid or its derivatives. ontosight.ai Another approach involves the synthesis of 2-aroylbenzo[b]thiophen-3-ols from 2-mercaptobenzoic acid and various substituted aryl bromomethyl ketones in a one-pot reaction. nih.gov This process proceeds through an SN2-type nucleophilic attack followed by an in-situ intramolecular cyclization to furnish the benzothiophene (B83047) core. nih.govrsc.org Furthermore, 2-thiophenecarboxylic acid can be synthesized from thiophene by first creating 2-bromothiophene, followed by reaction with diethyl malonate, and subsequent saponification and decarboxylation. google.com These alternative strategies highlight the versatility of synthetic approaches to thiophene-containing benzoic acid analogs.

Derivatization Strategies of this compound

This compound serves as a valuable starting material for further chemical transformations, particularly for the synthesis of heterocyclic systems through diazoketone intermediates.

A key derivatization of this compound is its conversion into the corresponding α-diazoketone, 2-diazo-1-[2-(thiophen-2-ylmethoxy)phenyl]ethanone. scielo.org.mx This transformation is achieved by first activating the carboxylic acid group. The benzoic acid is treated with N-methylmorpholine and ethyl chloroformate to form a mixed carbonic-carboxylic anhydride (B1165640) intermediate. scielo.org.mx This highly reactive intermediate is then treated with an excess of diazomethane, which acts as the acylating agent, to produce the α-diazoketone in quantitative yield. scielo.org.mx This method has proven successful for the synthesis of various aryl and heteroaryl diazoketones. scielo.org.mx

The synthetic utility of the α-diazoketone derived from this compound is demonstrated in its intramolecular cyclization reactions. scielo.org.mx Upon treatment with a catalytic amount of rhodium(II) acetate (B1210297), the diazoketone undergoes dediazoniation to generate a rhodium carbenoid intermediate. scielo.org.mxresearchgate.net This reactive species can then participate in intramolecular reactions. scielo.org.mx Specifically, the carbenoid reacts with the proximate phenoxy oxygen atom to generate a five-membered oxonium ylide. scielo.org.mx This ylide formation is kinetically favored and is followed by a -sigmatropic rearrangement to yield the final product, a thienylmethyl benzofuranone. scielo.org.mxresearchgate.net The formation of cyclic ylides from carbenoid precursors is a powerful tool in organic synthesis for constructing complex polycyclic frameworks. beilstein-journals.org

Intramolecular Cyclization Reactions via Carbenoid Intermediates

Formation of Fused Thienylmethyl Benzofuranone Systems

The transformation of this compound into a fused benzofuranone system is a multi-step process that culminates in a metal-catalyzed intramolecular cyclization. The initial step involves converting the benzoic acid into a more reactive intermediate, specifically 2-diazo-1-[2-(thiophen-2-ylmethoxy)-phenyl]-ethanone. scielo.org.mx

This diazoketone is then subjected to catalytic amounts of rhodium(II) acetate. This treatment induces an intramolecular cyclization reaction, yielding the fused thienylmethyl benzofuranone. scielo.org.mx This synthetic strategy provides a pathway to complex heterocyclic scaffolds from the relatively simple benzoic acid precursor.

| Starting Material | Intermediate | Catalyst | Final Product |

|---|---|---|---|

| This compound | 2-diazo-1-[2-(thiophen-2-ylmethoxy)-phenyl]-ethanone | Rhodium(II) acetate | Thienylmethyl benzofuranone |

Mechanistic Investigations of Rearrangement Pathways

The formation of the thienylmethyl benzofuranone product is not straightforward and involves a significant molecular rearrangement. Mechanistic investigations propose a pathway initiated by the reaction of the diazoketone with the rhodium(II) acetate catalyst. scielo.org.mx

The proposed mechanism proceeds through several key steps:

Formation of a Rhodium Carbenoid: The diazoketone reacts with rhodium(II) acetate to form a rhodium carbenoid intermediate.

Oxonium Ylide Generation: The ether oxygen atom, ortho to the carbenoid, performs an intramolecular attack on the electrophilic carbene carbon. This step results in the formation of a cyclic oxonium ylide. scielo.org.mx

nih.govresearchgate.net Sigmatropic Rearrangement: The crucial step of the mechanism is a nih.govresearchgate.net sigmatropic rearrangement of the oxonium ylide intermediate. This concerted pericyclic reaction involves a reorganization of electrons that leads directly to the final, stable thienylmethyl benzofuranone structure. scielo.org.mx

| Step | Description | Key Intermediate |

|---|---|---|

| 1 | Reaction of diazoketone with Rh(II) catalyst | Rhodium carbenoid |

| 2 | Intramolecular attack by ether oxygen | Oxonium ylide |

| 3 | Concerted pericyclic rearrangement | nih.govresearchgate.net Sigmatropic shift transition state |

Exploration of Other Functional Group Transformations and Analogues

The primary functional group transformation reported for this compound is its conversion from a carboxylic acid to an α-diazoketone. This transformation is a prerequisite for the subsequent cyclization and rearrangement reactions. scielo.org.mx

The synthesis of the diazoketone is achieved by first activating the carboxylic acid. This is done by reacting this compound with N-methylmorpholine and ethyl chloroformate in ether at 0 °C. This reaction is postulated to form a carbonic-carboxylic anhydride intermediate. This activated intermediate is not isolated but is directly treated with an excess of ethereal diazomethane, which acylates to form the target 2-diazo-1-[2-(thiophen-2-ylmethoxy)-phenyl]-ethanone in quantitative yield. scielo.org.mx This method has proven effective for similar transformations involving pyrrolyl analogues. scielo.org.mx

| Substrate | Reagents | Postulated Intermediate | Product | Yield |

|---|---|---|---|---|

| This compound | 1. N-methylmorpholine, Ethyl chloroformate 2. Diazomethane | Carbonic-carboxylic anhydride | 2-diazo-1-[2-(thiophen-2-ylmethoxy)-phenyl]-ethanone | Quantitative scielo.org.mx |

Structural Elucidation and Spectroscopic Characterization

Advanced Spectroscopic Techniques for Structural Confirmation

The precise structure of 2-(Thiophen-2-ylmethoxy)benzoic acid is unequivocally established through the synergistic use of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Each technique offers unique insights into the molecule's atomic and electronic environment.

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of an organic molecule. Analysis of both ¹H and ¹³C NMR spectra allows for the unambiguous assignment of each proton and carbon atom in this compound.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the protons of the benzoic acid ring, the thiophene (B33073) ring, and the bridging methylene (B1212753) group. The acidic proton of the carboxyl group would appear as a broad singlet at a significantly downfield chemical shift (typically >10 ppm). The protons on the disubstituted benzene (B151609) ring would exhibit complex splitting patterns in the aromatic region (approx. 7.0-8.2 ppm). The three protons of the thiophene ring are expected to appear as distinct multiplets, also in the aromatic region (approx. 7.0-7.5 ppm). A key diagnostic signal is the singlet for the two methylene (-O-CH₂-) protons, anticipated to be in the range of 5.0-5.5 ppm.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all non-equivalent carbon atoms in the molecule. docbrown.info For this compound, a total of 12 distinct carbon signals are expected. The carboxyl carbon (C=O) would be the most downfield signal, typically appearing above 165 ppm. rsc.orgchemicalbook.com The carbons of the benzene and thiophene rings would resonate in the 110-160 ppm range. chemicalbook.com The carbon of the methylene bridge (-CH₂-) is expected to produce a signal in the range of 60-70 ppm.

| Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| -COOH | >10.0 | Broad Singlet |

| Benzoic Acid Ring Protons | 7.0 - 8.2 | Multiplets (m) |

| Thiophene Ring Protons | 7.0 - 7.5 | Multiplets (m) |

| -O-CH₂- | 5.0 - 5.5 | Singlet (s) |

| Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -COOH | >165 |

| Benzoic Acid Ring Carbons | 110 - 160 |

| Thiophene Ring Carbons | 120 - 145 |

| -O-CH₂- | 60 - 70 |

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations. The IR spectrum of this compound is expected to display several characteristic absorption bands.

A very broad peak spanning from approximately 3300 to 2500 cm⁻¹ is characteristic of the O-H stretching vibration of the hydrogen-bonded carboxylic acid group. docbrown.infospectroscopyonline.com The C=O stretching vibration of the carboxyl group is expected to appear as a strong, sharp band in the region of 1710-1680 cm⁻¹. spectroscopyonline.comresearchgate.net The presence of the ether linkage is confirmed by C-O stretching bands, typically found between 1320 and 1210 cm⁻¹. spectroscopyonline.com Vibrations corresponding to the aromatic C=C bonds of both the benzene and thiophene rings would be observed in the 1600-1450 cm⁻¹ region. The C-S stretching mode of the thiophene ring is generally weaker and appears at lower wavenumbers, often between 710 and 687 cm⁻¹. iosrjournals.org

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| O-H Stretch | Carboxylic Acid | 3300 - 2500 (Broad) |

| C-H Stretch | Aromatic | 3100 - 3000 |

| C=O Stretch | Carboxylic Acid | 1710 - 1680 (Strong) |

| C=C Stretch | Aromatic Rings | 1600 - 1450 |

| C-O Stretch | Ether & Carboxylic Acid | 1320 - 1210 |

| O-H Bend | Carboxylic Acid | ~930 (Broad) |

| C-S Stretch | Thiophene Ring | 710 - 687 |

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure. The molecular formula for this compound is C₁₂H₁₀O₃S, corresponding to a molecular weight of 234.27 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z (mass-to-charge ratio) of 234.

The fragmentation pattern offers further structural proof. Key fragmentation pathways would likely involve the cleavage of the ether bond. This can lead to the formation of a stable thenyl cation (C₅H₅S⁺) at m/z 97, a common fragment for thiophene-containing compounds. Another significant fragmentation could be the loss of a hydroxyl radical (-OH) from the molecular ion to give a fragment at m/z 217, or the loss of the entire carboxyl group (-COOH) to yield a fragment at m/z 189. docbrown.info Fragmentation of the benzoic acid portion could lead to a benzoyl-type cation at m/z 105, followed by the loss of carbon monoxide (CO) to give a phenyl cation at m/z 77. docbrown.info

| Predicted m/z | Possible Fragment Ion | Formula |

|---|---|---|

| 234 | Molecular Ion [M]⁺ | [C₁₂H₁₀O₃S]⁺ |

| 189 | [M - COOH]⁺ | [C₁₁H₉OS]⁺ |

| 105 | Benzoyl Cation | [C₇H₅O]⁺ |

| 97 | Thenyl Cation | [C₅H₅S]⁺ |

| 77 | Phenyl Cation | [C₆H₅]⁺ |

X-ray Crystallography for Solid-State Structural Analysis of Derivatives

While a specific crystal structure for this compound is not widely reported, X-ray diffraction studies on related benzoic acid and thiophene derivatives provide valuable insights into its likely solid-state conformation. It is well-established that benzoic acid and its derivatives frequently form centrosymmetric dimers in the solid state. researchgate.net This dimerization occurs through strong hydrogen bonds between the carboxyl groups of two adjacent molecules.

Studies on other complex thiophene-containing carboxylic acids have confirmed similar dimeric arrangements. researchgate.net The crystal packing is further influenced by other intermolecular interactions, such as π-π stacking of the aromatic rings. The conformation of the molecule, particularly the torsion angles between the thiophene ring, the ether linkage, and the benzoic acid ring, would be determined by a balance of steric effects and the optimization of intermolecular forces within the crystal lattice. researchgate.net

Theoretical and Computational Investigations of 2 Thiophen 2 Ylmethoxy Benzoic Acid and Its Derivatives

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) has become an essential tool for investigating the physicochemical properties of organic molecules. mdpi.com By calculating the electron density, DFT methods can accurately predict molecular geometries, electronic properties, and spectral data. researchgate.netpreprints.org For derivatives of 2-thiophene carboxylic acid and benzoic acid, DFT calculations are used to determine properties like ionization potential, electron affinity, and electronic excitation energies, which are fundamental to understanding their reactivity and potential applications. mdpi.com

The reactivity of a molecule is largely governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, defining its nucleophilic or basic character. youtube.com Conversely, the LUMO is the orbital that is most likely to accept electrons, determining the molecule's electrophilic nature. youtube.comyoutube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. sci-hub.se A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. beilstein-journals.org In thiophene (B33073) derivatives, the HOMO is often spread across the thiophene ring and donor moieties as a π-bonding orbital, while the LUMO's character is shaped by the nature of any acceptor groups. mdpi.com For instance, in studies of 4-(carboxyamino)-benzoic acid, HOMO-LUMO analysis helps identify sites of electrophilic and nucleophilic activity. preprints.orgresearchgate.net DFT calculations on related thiophene derivatives show that substituents can significantly influence these energy levels; for example, halogenation can alter reactivity based on the electronegativity of the attached halogen. mdpi.com

Table 1: Representative Frontier Molecular Orbital Energies from DFT Studies of Related Thiophene and Benzoic Acid Derivatives

| Compound/Derivative Class | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE in eV) | Key Finding |

|---|---|---|---|---|

| Thiazole Azo Dyes (with donor/acceptor groups) | - | - | Varies | LUMO stabilization by acceptor groups dictates reactivity and absorption wavelength. mdpi.com |

| Thiophene Carboxylic Acid Thiourea Derivatives | Varies | Varies | Varies | Reactivity is influenced by the electronegativity of halogen substituents. mdpi.com |

| 2-Methoxythiophene | - | - | - | Thiophene's unique electronic properties are due to a small band gap and high polarizability. epstem.net |

| 4-(carboxyamino)-benzoic acid | - | - | - | Quantum chemical parameters indicate high reactivity. researchgate.net |

Note: Specific energy values are highly dependent on the exact molecule, substituent, and computational method used. This table illustrates general principles observed in analogous structures.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution on a molecule and predicting its reactive sites for both electrophilic and nucleophilic attacks. The MEP map illustrates regions of negative potential (red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (blue), which are electron-deficient and prone to nucleophilic attack. researchgate.net

Computational Studies on Reaction Mechanisms and Energetics

Computational methods are instrumental in mapping the energetic landscapes of chemical reactions, identifying transition states, and elucidating complex mechanistic pathways.

Benzoic acid and its derivatives are classic models for studying proton transfer (PT) reactions, a fundamental process in chemistry and biology. arxiv.orgrsc.orgresearchgate.net Computational studies, often using DFT, can model the reaction pathways for proton exchange. buketov.edu.kz The acidity of substituted benzoic acids is influenced by the inductive and resonance effects of the substituents. nih.gov Electron-withdrawing groups typically increase acidity, while electron-donating groups decrease it. nih.gov

Theoretical calculations of gas-phase acidity (ΔacidG°) for various substituted benzoic acids show excellent correlation with experimental values. nih.gov These studies confirm that the substituent transmits its electronic effect through the π-system of the benzene (B151609) ring. nih.gov Furthermore, simulations on benzoic acid dimers show that external pressure can shorten the O···O distance in the hydrogen bonds, leading to a decrease in the proton transfer energy barrier and eventual symmetrization of the hydrogen bond. arxiv.orgrsc.org The mechanism of proton exchange can also be determined; for instance, studies on complexes of benzoic acid derivatives have shown that the process occurs via Hydrogen Atom Transfer (HAT) rather than a Proton-Coupled Electron Transfer (PCET) mechanism. buketov.edu.kz

Table 2: Calculated vs. Experimental Gas Phase Acidity (ΔacidG°) for a Set of Substituted Benzoic Acids

| Substituent | Position | Calculated ΔacidG° (kcal/mol) | Experimental ΔacidG° (kcal/mol) |

|---|---|---|---|

| -NH2 | ortho | 332.8 | 333.2 |

| -NH2 | meta | 334.6 | 334.8 |

| -NH2 | para | 336.5 | 336.7 |

| -H | - | 332.9 | 332.9 |

| -SO2CF3 | ortho | 313.4 | 314.1 |

| -SO2CF3 | meta | 321.4 | 321.2 |

| -SO2CF3 | para | 321.1 | 321.1 |

Data derived from a study using the B3LYP functional, which showed good agreement with experimental values. nih.gov

The structure of 2-(Thiophen-2-ylmethoxy)benzoic acid, containing a benzylic ether linkage, is susceptible to intramolecular rearrangements. One such relevant transformation is the buketov.edu.kznih.gov-Wittig rearrangement. Studies on related systems, such as 2-(2-benzyloxy)aryloxazolines, have explored the reaction of these compounds with strong bases like butyllithium, which can induce this rearrangement. mdpi.com This process involves the deprotonation of the benzylic carbon, followed by a concerted migration of the carbanion to the adjacent oxygen atom, leading to a rearranged alcohol product. Computational studies on such mechanisms would involve locating the transition state for the rearrangement and calculating the activation energy barrier, providing insight into the reaction's feasibility and the influence of substituents on the reaction rate and selectivity.

Solvatochromic Studies and Solvent Effects on Electronic Transitions of Analogues

Solvatochromism refers to the change in the color of a substance (and thus its UV-visible absorption or emission spectrum) when it is dissolved in different solvents. This phenomenon is particularly pronounced in molecules with a significant difference in dipole moment between their ground and excited states, such as donor-π-acceptor (D–π–A) compounds. rsc.orgnih.gov

Analogues of this compound, which contain both electron-donating (thiophene, methoxy) and electron-accepting (benzoic acid) moieties, are expected to exhibit solvatochromic behavior. Studies on push-pull thiophene-based compounds show that as solvent polarity increases, the fluorescence emission peak experiences a significant bathochromic (red) shift. rsc.orgnih.gov This large shift indicates that the excited state is more polar than the ground state, a hallmark of an intramolecular charge transfer (ICT) state. ekb.eg The effect on the absorption spectrum is typically smaller. ekb.eg Multi-parametric relationships, such as the Kamlet-Taft and Catalán models, are often used to disentangle the contributions of non-specific (polarity, polarizability) and specific (hydrogen bonding) solute-solvent interactions to the observed spectral shifts. rsc.orgekb.eg In many thiophene derivatives, non-specific interactions and the solvent's dipolarity/polarizability are found to play the dominant roles in their solvatochromic behavior. rsc.org

Table 3: Compounds Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2-Thiophene carboxylic acid |

| Benzoic acid |

| 4-(carboxyamino)-benzoic acid |

| 2-Methoxythiophene |

Medicinal Chemistry and Biological Activity Research on 2 Thiophen 2 Ylmethoxy Benzoic Acid Derivatives

Design and Synthesis of Novel Analogues for Biological Screening

The development of novel therapeutic agents often begins with the rational design and synthesis of new molecular entities. For thiophene-containing benzoic acid derivatives, synthetic strategies are frequently aimed at creating a diverse library of analogues for biological screening. These strategies often involve modifying the core structure to explore different chemical spaces and enhance interactions with biological targets.

A common approach involves one-pot synthesis methods, which are efficient and allow for the creation of multiple derivatives from readily available starting materials. For instance, an efficient one-pot synthesis for 2-aroylbenzo[b]thiophen-3-ols has been developed using 2-mercaptobenzoic acid and various substituted aryl bromomethyl ketones. nih.govrsc.org This reaction proceeds via an S_N2-type nucleophilic attack followed by an intramolecular cyclization, yielding the desired benzothiophene (B83047) core in high yields. rsc.org This core can then be further modified, for example, by introducing an alkyne moiety and using click chemistry to create novel benzothiophene-triazole hybrids. nih.gov

Another synthetic strategy focuses on combining the benzo[b]thiophene nucleus with other pharmacologically relevant functional groups, such as acylhydrazones. Researchers have prepared series of benzo[b]thiophene acylhydrazones by reacting substituted benzo[b]thiophene-2-carboxylic hydrazide with various aromatic or heteroaromatic aldehydes. nih.gov This method allows for extensive structural diversification on both the aromatic ring and the benzo[b]thiophene nucleus, leading to the identification of compounds with significant antimicrobial activity. nih.gov Furthermore, the design of benzo[b]thiophene analogues has been guided by specific therapeutic targets, such as inhibiting ferroptosis for cancer therapy, leading to the development of potent glutathione (B108866) peroxidase 4 (GPX4) inhibitors. nih.gov These synthetic endeavors highlight the versatility of the thiophene-benzoic acid scaffold in generating novel compounds for comprehensive biological evaluation. nih.govnih.goveurjchem.com

In Vitro Investigations of Biological Target Interactions of Related Compounds

Thiophene (B33073) and benzoic acid derivatives have demonstrated significant potential as antimicrobial agents. The thiophene ring, containing sulfur, is a key feature in many compounds exhibiting antibacterial and antifungal properties. cabidigitallibrary.org

Research into 2-[(2-nitro-1-phenylalkyl)thio]benzoic acid derivatives revealed significant antifungal activity, with all tested compounds in one series being more active than the reference drug ketoconazole (B1673606) against yeast-like fungi. tubitak.gov.tr Similarly, a series of thiophene-conjugated benzothiazepines showed excellent antimicrobial inhibition against bacteria such as S. aureus, E. coli, and P. aeruginosa, as well as fungi like A. niger and A. flavus, with minimum inhibitory concentrations (MICs) comparable to ciprofloxacin (B1669076) and nystatin. asianpubs.orgresearchgate.net

In another study, benzo[b]thiophene acylhydrazones were synthesized and screened against multiple strains of Staphylococcus aureus, including methicillin-resistant (MRSA) and daptomycin-resistant clinical isolates. nih.gov One derivative, (E)-6-chloro-N'- (pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide, was particularly effective, showing a MIC of 4 µg/mL across the tested strains without exhibiting cytotoxicity. nih.gov Furthermore, recent studies have focused on thiophene derivatives to combat drug-resistant Gram-negative bacteria, with some compounds showing bactericidal effects and the ability to increase bacterial membrane permeabilization. nih.gov

Table 1: Antimicrobial Activity of Selected Thiophene and Benzoic Acid Derivatives

| Compound Class | Test Organisms | Key Findings | Reference |

| 2-[(2-nitro-1-phenyl-ethyl)thio]benzoic acid derivatives | Candida albicans, C. krusei | More active than the reference compound ketoconazole. | tubitak.gov.tr |

| Thiophene conjugated benzothiazepines | S. aureus, E. coli, P. aeruginosa, A. niger, A. flavus | Excellent inhibition with MIC values of 12.5-25.0 μg/mL. | asianpubs.orgresearchgate.net |

| (E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide | S. aureus (including MRSA) | MIC of 4 µg/mL on three S. aureus strains. | nih.gov |

| Ethyl-2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives | S. aureus, B. subtilis, E. coli, S. typhi, C. albicans, A. niger | Compound S1 was a potent antibacterial (MIC = 0.81 µM/ml); Compound S4 was an excellent antifungal (MIC = 0.91 µM/ml). | nih.gov |

The anti-inflammatory properties of thiophene-based compounds are well-documented, with several derivatives acting through the inhibition of key inflammatory enzymes like cyclooxygenase (COX) and lipoxygenase (LOX). nih.govresearchgate.netscispace.comnih.gov The presence of carboxylic acid, ester, amine, or amide groups in the structure of these derivatives is often highlighted as important for their anti-inflammatory activity and recognition by biological targets. nih.govresearchgate.netnih.gov

For example, a study on a series of 2-substituted benzylidine imino-3-(3-chloro-4-fluorophenyl)-carboxamido-4,5-trimethylene thiophenes found that compounds with a 2'-chloro or 4'-chloro substitution on the phenyl ring showed good in vitro anti-inflammatory activity, evaluated using an albumin denaturation inhibition method. cabidigitallibrary.org In another investigation, a thiophene derivative, compound 7, was shown to reduce the expression of pro-inflammatory genes for IL-1β, IL-6, IL-8, IL-12, TNF-α, and iNOS in ex vivo tests. nih.gov Similarly, salicylic (B10762653) acid derivatives continue to be a focus of research. The compound 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid was investigated for its anti-inflammatory response in lipopolysaccharide (LPS)-induced rats, based on in silico studies showing a high affinity for the COX-2 receptor. nih.gov

The thiophene scaffold is a core component in a multitude of compounds investigated for their anticancer properties. nih.govscite.ai These derivatives have been shown to exert their effects through various mechanisms, including the inhibition of different signaling pathways involved in cancer. nih.gov

A series of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives were synthesized and evaluated for their ability to target the RhoA/ROCK pathway, which is involved in tumor growth and metastasis. nih.gov One compound, b19, significantly inhibited the proliferation, migration, and invasion of MDA-MB-231 breast cancer cells and promoted apoptosis. nih.gov In another approach, benzo[b]thiophene analogues were designed as ferroptosis inducers, a process of regulated cell death. nih.gov The lead compound, III-4, was found to down-regulate the antioxidant enzyme GPX4, leading to the accumulation of reactive oxygen species (ROS) and triggering ferroptosis in HT1080 fibrosarcoma cells. nih.gov

Furthermore, derivatives of 2-amino thiophene have demonstrated significant antiproliferative potential against cervical adenocarcinoma (HeLa) and human pancreatic adenocarcinoma (PANC-1) cell lines, with some compounds showing efficacy comparable or superior to the standard drug doxorubicin. nih.gov Fused thiophene derivatives have also been explored as dual inhibitors of VEGFR-2 and AKT, key kinases in cancer cell proliferation. semanticscholar.org

Table 2: Antiproliferative Activity of Selected Thiophene Derivatives

| Compound Class | Cell Line(s) | Mechanism/Target | Key Findings | Reference |

| Benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives | MDA-MB-231 (Breast Cancer) | RhoA/ROCK pathway inhibition | Compound b19 significantly inhibited proliferation, migration, and invasion. | nih.gov |

| Benzo[b]thiophene analogues | HT1080 (Fibrosarcoma) | Ferroptosis induction via GPX4 inhibition | Compound III-4 induced cell death by blocking GSH generation and causing ROS accumulation. | nih.gov |

| 2-Amino thiophene derivatives | HeLa (Cervical Cancer), PANC-1 (Pancreatic Cancer) | Cytostatic, cell cycle arrest | Derivatives 6CN14 and 7CN09 showed the greatest antiproliferative efficiency. | nih.gov |

| Fused thienopyrrole and pyrrolothienopyrimidine scaffolds | HepG2 (Liver Cancer), PC-3 (Prostate Cancer) | VEGFR-2/AKT dual inhibition | Compounds 3b and 4c were the most promising candidates, inducing apoptosis. | semanticscholar.org |

| Tetrahydrobenzo[b]thiophene derivatives | A549 (Lung Cancer) | Tubulin polymerization inhibition | 1-benzyl-3-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)urea (BU17) was the most potent, causing G2/M cell cycle arrest. | nih.gov |

The biological activities of thiophene-containing compounds are often rooted in their ability to inhibit specific enzymes. As mentioned, a primary mechanism for the anti-inflammatory effects of many thiophene derivatives is the inhibition of COX and LOX enzymes. nih.govnih.gov

Beyond inflammation, thiophene derivatives have been developed as potent inhibitors of other crucial enzyme targets. Benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives were shown to inhibit the RhoA/ROCK pathway, which is critical in cellular processes that promote tumor metastasis. nih.gov In the realm of anticancer research, targeting metabolic vulnerabilities is a key strategy. Benzo[b]thiophene analogues were successfully designed to inhibit glutathione peroxidase 4 (GPX4), an essential antioxidant enzyme, thereby inducing ferroptosis in cancer cells. nih.gov Other research has identified tetrahydrobenzo[b]thiophene derivatives that act as antimitotic agents by inhibiting tubulin polymerization and also inhibiting WEE1 kinase, leading to cell cycle arrest. nih.gov Additionally, fused thiophene derivatives have been identified as effective dual inhibitors of VEGFR-2 and AKT, two protein kinases that are central to cancer cell proliferation and survival. semanticscholar.org

Structure-Activity Relationship (SAR) Studies of Related Benzoic Acid Scaffolds

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of lead compounds. For thiophene and benzoic acid derivatives, SAR studies have provided valuable insights into the structural features required for their biological activities.

In the context of anti-inflammatory thiophene-based compounds, the presence of carboxylic acids, esters, amines, and amides, along with methyl and methoxy (B1213986) groups, has been frequently identified as important for activity, particularly for the inhibition of COX and LOX enzymes. nih.govresearchgate.netnih.gov For a series of 2-substituted benzylidine imino-3-(3-chloro-4-fluorophenyl)-carboxamido-4,5-trimethylene thiophenes, it was observed that aldehydic phenyl rings containing electron-withdrawing groups, such as chloro-substituents, resulted in more promising anti-inflammatory activity. cabidigitallibrary.org

For anticancer agents, SAR studies of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives revealed that the presence of a carboxamide group at the C-3 position and a 1-methyl-1H-pyrazol group at the C-5 position enhanced anti-proliferative activity. nih.gov In the development of 2-(arylthio)benzoic acid inhibitors of the fat mass and obesity-associated protein (FTO), a bioisosteric replacement strategy was used to establish SAR, leading to a potent inhibitor with an IC₅₀ value of 0.3 µM. researchgate.net For benzoic acid derivatives with anti-sickling properties, SAR studies have concluded that strong electron-donating groups attached to the benzene (B151609) ring, combined with average lipophilicity, are important features for potent activity. These studies underscore the importance of systematic structural modifications to elucidate the key molecular determinants for desired biological effects.

Applications of 2 Thiophen 2 Ylmethoxy Benzoic Acid in Advanced Organic Synthesis

Role as a Versatile Precursor in the Synthesis of Complex Heterocyclic Systems

The inherent reactivity of the carboxylic acid group and the aromatic nature of both the thiophene (B33073) and benzene (B151609) rings position 2-(Thiophen-2-ylmethoxy)benzoic acid as a plausible precursor for the synthesis of complex heterocyclic systems. The carboxylic acid can be readily converted into a variety of functional groups, such as esters, amides, or acid halides, which can then participate in intramolecular cyclization reactions. For instance, activation of the carboxylic acid followed by reaction with a suitably positioned nucleophile on either the thiophene or benzene ring could, in principle, lead to the formation of fused ring systems.

However, specific examples of such transformations using this compound as the starting material are not prominently featured in the current body of scientific literature. While the synthesis of thiophene-containing heterocycles is a well-established field, the utility of this particular isomer remains an area for future investigation.

Utility in the Development of Privileged Scaffolds for Drug Discovery

The term "privileged scaffold" in medicinal chemistry refers to molecular frameworks that are capable of binding to multiple biological targets. Thiophene-containing molecules are recognized for their diverse pharmacological activities and are components of numerous approved drugs. nih.govresearchgate.netsciensage.info The structure of this compound incorporates several features common to privileged scaffolds:

Aromatic and Heteroaromatic Rings: These provide a rigid core for the presentation of functional groups and can engage in various binding interactions with biological macromolecules.

Flexible Linker: The methoxy (B1213986) bridge offers conformational flexibility, allowing the molecule to adopt different orientations to fit into various binding pockets.

Functional Group Handle: The carboxylic acid provides a convenient point for modification and the introduction of further diversity, a key aspect in the construction of compound libraries for drug screening.

Despite this potential, there is a lack of specific studies that have utilized this compound as a foundational scaffold for the development of new therapeutic agents. Research on structurally related thiophene and salicylic (B10762653) acid derivatives has shown promising biological activities, including anticancer effects, suggesting that this compound could be a valuable, yet unexploited, starting point for medicinal chemistry campaigns. benthamdirect.comnih.gov

Potential in Material Science and Other Chemical Applications

Thiophene-based polymers are a significant class of materials known for their electronic and optical properties, finding use in applications such as organic electronics. numberanalytics.comnih.gov Monomers containing thiophene rings can be polymerized to create conductive or semi-conductive materials. acs.orgpolykey.eugoogle.com In principle, this compound could serve as a monomer for the synthesis of novel polymers. For instance, polymerization via the carboxylic acid group could lead to polyesters or polyamides with thiophene moieties in the side chains. Such materials might exhibit interesting properties due to the presence of the sulfur-containing heterocycle.

However, the scientific literature does not currently contain reports on the synthesis or characterization of polymers derived from this compound. Therefore, its potential in material science remains a theoretical prospect awaiting experimental exploration.

Future Research Directions and Emerging Opportunities

Development of Green Chemistry Approaches for Synthesis

Traditional organic synthesis methods often rely on harsh reagents, toxic solvents, and energy-intensive conditions. The development of environmentally benign synthetic routes for 2-(Thiophen-2-ylmethoxy)benzoic acid and its analogs is a critical future direction, aligning with the principles of green chemistry.

The synthesis of this compound involves the formation of both a thiophene (B33073) ring system and an ether linkage with a benzoic acid derivative. Green methodologies can be applied to both aspects. For the thiophene component, alternatives to classical methods like the Paal–Knorr and Gewald reactions, which can involve harsh conditions, are being explored. nih.gov For instance, copper-mediated halocyclization in environmentally friendly solvents like ethanol (B145695) presents a greener path to halogenated thiophenes, which can serve as versatile intermediates. nih.gov Other approaches include solvent-free reactions, the use of deep eutectic solvents, and microwave-assisted synthesis, which can reduce reaction times and energy consumption. rsc.orgresearchgate.netijsdr.org

For the etherification step, which connects the thiophene moiety to the benzoic acid, the Williamson ether synthesis can be adapted to be more sustainable. Research has demonstrated the feasibility of conducting such reactions in aqueous media using surfactants to create micelles, which act as microreactors, thus avoiding bulk organic solvents. researchgate.net Furthermore, the use of green catalysts, such as deep eutectic solvents composed of p-toluene sulfonic acid and benzyl (B1604629) tri-ethyl ammonium (B1175870) chloride, has shown high efficiency in the esterification of benzoic acid, a related transformation that highlights the potential for greener catalysis in modifying the carboxylic acid group. dergipark.org.tr

A comparative overview of traditional versus potential green synthesis approaches is presented below.

| Synthesis Step | Traditional Method | Potential Green Chemistry Approach | Key Advantages |

| Thiophene Ring Formation | Paal-Knorr or Gewald reactions using harsh reagents and solvents. nih.gov | Copper-mediated cyclization in ethanol nih.gov; use of deep eutectic solvents. rsc.org | Use of non-toxic solvents, milder reaction conditions, higher yields. nih.govrsc.org |

| Ether Linkage (Williamson Synthesis) | Use of stoichiometric strong bases and organic solvents. acs.org | Surfactant-assisted reaction in aqueous media. researchgate.net | Avoidance of volatile organic solvents, improved safety profile. researchgate.net |

| Overall Process | Multi-step, energy-intensive processes with significant waste generation. | Microwave-assisted synthesis; one-pot reactions. ijsdr.orgrsc.org | Reduced reaction time, energy savings, higher purity, less waste. ijsdr.org |

High-Throughput Screening and Combinatorial Library Synthesis for Novel Activities

The discovery of novel biological activities for derivatives of this compound can be significantly accelerated through modern drug discovery techniques. High-throughput screening (HTS) and combinatorial chemistry are powerful tools for this purpose.

Combinatorial chemistry allows for the rapid synthesis of a large number of structurally related compounds, known as a library. nih.gov Starting from the core scaffold of this compound, diverse functional groups can be introduced at various positions on both the thiophene and benzoic acid rings. For example, libraries of benzimidazoles have been successfully synthesized using liquid-phase combinatorial approaches starting from a functionalized benzoic acid. acs.org This strategy could be adapted to generate a library of amides or esters from the carboxylic acid group of the target molecule.

Once a combinatorial library is synthesized, HTS can be employed to rapidly screen thousands of compounds for a specific biological activity. Thiophene-containing compounds are known to exhibit a wide range of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer activities. nih.govencyclopedia.pub Screening a library of this compound derivatives against various biological targets, such as enzymes (e.g., kinases, proteases) or cellular pathways implicated in disease, could identify novel lead compounds for drug development. nih.gov For instance, screening against various cancer cell lines or pathogenic microbes could reveal potent and selective agents. nih.govresearchgate.net

| Target Activity | Screening Method | Rationale / Example from Similar Compounds |

| Anticancer | Cell-based assays (e.g., MTT, SRB) against cancer cell lines (e.g., MCF-7, HepG-2). preprints.org | Many thiophene derivatives exhibit antiproliferative properties; screening could identify new cytotoxic agents. mdpi.com |

| Antimicrobial | Broth dilution or disk diffusion assays against bacterial and fungal strains (e.g., S. aureus, E. coli, C. albicans). nih.gov | Thiophene scaffolds are present in various antimicrobial agents; new derivatives could combat drug-resistant pathogens. nih.gov |

| Enzyme Inhibition | Biochemical assays for specific enzymes (e.g., COX, LOX, kinases). mdpi.com | Thiophene and benzoic acid moieties are found in known enzyme inhibitors; screening could identify new modulators. nih.govmdpi.com |

Advanced Computational Modeling for Predictive Design and Lead Optimization

In conjunction with experimental techniques, advanced computational modeling offers a rational, cost-effective, and rapid approach to designing and optimizing derivatives of this compound. In silico methods, such as Computer-Aided Drug Design (CADD), can predict the biological activity and pharmacokinetic properties of novel molecules before they are synthesized. mdpi.comencyclopedia.pub

Structure-Based Drug Design (SBDD) and Ligand-Based Drug Design (LBDD) are two primary CADD approaches. encyclopedia.pub If the three-dimensional structure of a biological target (e.g., an enzyme's active site) is known, SBDD methods like molecular docking can be used to predict how different derivatives of the parent compound will bind. This information can guide the design of molecules with improved affinity and selectivity. rsc.org For example, molecular docking has been used to study how thiophene-based compounds interact with inflammatory targets like COX-2 and 5-LOX. encyclopedia.pub

When a target's structure is unknown, LBDD methods such as Quantitative Structure-Activity Relationship (QSAR) modeling can be employed. encyclopedia.pub QSAR models establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity, allowing for the prediction of potency for new, unsynthesized derivatives. researchgate.net Furthermore, Density Functional Theory (DFT) calculations can provide insights into the electronic properties of the molecules, such as the HOMO-LUMO energy gap, which can correlate with their reactivity and biological activity. rsc.org These computational tools can be integrated to create a predictive workflow for designing novel leads and optimizing their properties for improved efficacy. biorxiv.org

| Computational Method | Application | Predicted Outcome |

| Molecular Docking (SBDD) | Predict binding modes and affinities of derivatives to specific protein targets (e.g., kinases, neuraminidase). rsc.orgnih.gov | Binding energy, key interacting residues, improved potency. |

| QSAR (LBDD) | Develop models to predict biological activity based on physicochemical properties. encyclopedia.pubresearchgate.net | IC50 values, minimum inhibitory concentrations (MIC). |

| Molecular Dynamics (MD) Simulation | Simulate the dynamic behavior of the ligand-protein complex over time. mdpi.com | Stability of binding, conformational changes. |

| DFT Calculations | Determine electronic properties (HOMO-LUMO gap, electrostatic potential). rsc.org | Reactivity, inhibition efficiency. |

Integration with Supramolecular Chemistry and Nanotechnology

The unique physicochemical properties of the thiophene and benzoic acid moieties open up opportunities beyond pharmacology, particularly in the fields of supramolecular chemistry and nanotechnology.

Thiophene-based molecules are renowned for their optoelectronic properties and are key components in organic electronics. nih.gov The ability of thiophene rings to participate in π-π stacking interactions makes them excellent building blocks for self-assembling supramolecular structures. thieme-connect.com By modifying the this compound scaffold, it may be possible to design molecules that self-assemble into well-defined nanostructures like wires or sheets, with potential applications in sensors or organic light-emitting diodes (OLEDs). nih.govthieme-connect.com

The carboxylic acid group of the benzoic acid moiety provides a versatile handle for integration with nanotechnology. Carboxylic acids can act as capping agents or ligands to functionalize the surface of nanoparticles, such as those made from iron oxide or graphene oxide. rsc.orgsamipubco.comnih.gov Functionalizing magnetic nanoparticles with a benzoic acid-containing ligand has been shown to create effective, reusable catalysts. nih.gov Similarly, attaching derivatives of this compound to nanoparticle surfaces could lead to novel hybrid materials. These materials could combine the magnetic or optical properties of the nanoparticle core with the specific chemical or biological activity of the organic shell, leading to applications in targeted drug delivery, bio-imaging, or catalysis.

| Field | Potential Application | Role of this compound |

| Supramolecular Chemistry | Organic electronics (OLEDs, OFETs), molecular sensors. nih.gov | As a building block for self-assembling π-conjugated systems. thieme-connect.com |

| Nanotechnology (Catalysis) | Heterogeneous catalysis. | Functionalizing magnetic nanoparticles to create recoverable and reusable catalysts. nih.gov |

| Nanotechnology (Materials) | Graphene-based materials, functional coatings. | Covalently attaching to graphene oxide to modify its properties for use in sensors or supercapacitors. nih.gov |

| Nanotechnology (Biomedical) | Targeted drug delivery, bio-imaging. | As a surface ligand for nanoparticles to target specific cells or tissues. |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.